molecular formula C24H16FN3O2 B2500105 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-84-6

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2500105
CAS No.: 866339-84-6
M. Wt: 397.409
InChI Key: NDTQVKCYBNPPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxole group, a fluorophenyl group, and a pyrazoloquinoline core, making it a unique and potentially significant molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyrazoloquinoline precursor under specific conditions. Common reagents used in these reactions include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Uniqueness

Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable molecule for research and application.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTQVKCYBNPPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.